molecular formula C13H21FO B12576368 1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane CAS No. 290305-76-9

1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane

Cat. No.: B12576368
CAS No.: 290305-76-9
M. Wt: 212.30 g/mol
InChI Key: RMVTXZWRVVWQFN-UHFFFAOYSA-N
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Description

1-Ethoxy-3-(fluoromethyl)tricyclo[3311~3,7~]decane is a complex organic compound with the molecular formula C13H21FO It belongs to the class of tricyclic compounds, characterized by three interconnected ring structures

Preparation Methods

The synthesis of 1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom. This can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound can be used to study the effects of fluorinated organic molecules on biological systems. Its derivatives may have potential as enzyme inhibitors or receptor ligands.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The tricyclic structure provides rigidity and stability, which can influence the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane can be compared with other tricyclic compounds such as:

    1-Phenyltricyclo[3.3.1.1~3,7~]decane: This compound has a phenyl group instead of an ethoxy and fluoromethyl group. It exhibits different chemical reactivity and biological activity due to the presence of the aromatic ring.

    1-Methyltricyclo[3.3.1.1~3,7~]decane: The presence of a methyl group instead of an ethoxy and fluoromethyl group results in different physical and chemical properties, such as boiling point and solubility.

    1-Hydroxytricyclo[3.3.1.1~3,7~]decane: The hydroxyl group introduces different hydrogen bonding capabilities, affecting the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its combination of an ethoxy group and a fluoromethyl group, which imparts specific chemical and biological properties not found in its analogs.

Properties

CAS No.

290305-76-9

Molecular Formula

C13H21FO

Molecular Weight

212.30 g/mol

IUPAC Name

1-ethoxy-3-(fluoromethyl)adamantane

InChI

InChI=1S/C13H21FO/c1-2-15-13-6-10-3-11(7-13)5-12(4-10,8-13)9-14/h10-11H,2-9H2,1H3

InChI Key

RMVTXZWRVVWQFN-UHFFFAOYSA-N

Canonical SMILES

CCOC12CC3CC(C1)CC(C3)(C2)CF

Origin of Product

United States

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